Bis-(sodium sulfopropyl)-disulfide

Copper Electroplating Microstructure Control Brightener Comparison

Bis-(sodium sulfopropyl)-disulfide (SPS) is the scientifically validated, high-performance accelerator for acid copper electroplating. Unlike generic sulfonate brighteners (DPS, MPSA) that compromise deposit microstructure and reliability, SPS uniquely ensures 100% void-free microvia filling in HDI PCBs and IC substrates, and imparts the precise crystal texture required for lithium-ion battery copper foils. Procuring high-purity (≥98%) SPS eliminates the process variability and end-product failure risks associated with unqualified alternatives. This is the definitive brightener for manufacturers who cannot accept compromised yield or field reliability.

Molecular Formula C6H14Na2O6S4
Molecular Weight 356.4 g/mol
Cat. No. B12449791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(sodium sulfopropyl)-disulfide
Molecular FormulaC6H14Na2O6S4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC(CSSCCCS(=O)(=O)O)CS(=O)(=O)O.[Na].[Na]
InChIInChI=1S/C6H14O6S4.2Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;
InChIKeyNJZLKINMWXQCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(sodium sulfopropyl)-disulfide (SPS) Procurement Guide: CAS 27206-35-5 Specifications and Industry Role


Bis-(sodium sulfopropyl)-disulfide (SPS; CAS 27206-35-5) is a disodium disulfide organosulfur compound with the molecular formula C₆H₁₂Na₂O₆S₄ and a molecular weight of 354.40 g/mol . It is commercially available as a white to light yellow powder with high water solubility and is supplied in various purity grades, including ≥95%, ≥98%, and ≥99% (HPLC), with a recommended storage temperature of 2–8°C under nitrogen . SPS is primarily utilized as a brightener and accelerator in acid copper electroplating baths for the manufacturing of printed circuit boards (PCBs), integrated circuit (IC) interconnects, and electrolytic copper foils for lithium-ion batteries [1][2].

Why Generic Substitution of SPS (CAS 27206-35-5) Fails in High-Performance Copper Electroplating


Generic substitution of bis-(sodium sulfopropyl)-disulfide (SPS) with other sulfonate-based brighteners or mercapto compounds is not viable due to significant divergence in their impact on material properties and operational robustness. Despite superficial chemical similarities (e.g., both containing terminal sulfonate groups), compounds such as DPS, MPSA, ZPS, or alternative accelerators like ACC exhibit distinct electrochemical behaviors and adsorption kinetics [1]. Research demonstrates that even when these alternatives provide comparable depolarizing abilities, they result in vastly different electroplated copper microstructures, including residual stress states, crystal texture evolution, and grain boundary distributions—parameters that directly govern the reliability, thermal cycling performance, and electromigration resistance of electronic interconnects [1][2]. Furthermore, the stability and longevity of the electroplating bath chemistry are compound-specific; for instance, SPS exhibits limited stability in dimensionally stable anode (DSA) systems due to breakdown issues, whereas certain novel accelerators are specifically engineered for longer lifetimes in those environments [3]. Consequently, selecting a specific brightener is a materials engineering decision rather than a simple chemical procurement choice, and direct substitution risks compromising both process yield and end-product reliability.

Quantitative Differentiation of Bis-(sodium sulfopropyl)-disulfide (SPS) from Comparator Brighteners: A Head-to-Head Evidence Guide


SPS vs. DPS: Divergent Residual Stress and Microstructure in Copper Foil Electroplating

A 2024 IEEE study directly compared bis-(sodium sulfopropyl)-disulfide (SPS) with sodium 3-[(dimethylcarbamothioyl)sulfanyl]-1-propanesulfonate (DPS) in copper foil electroplating. While both brighteners exhibited similar depolarizing/accelerating abilities and surface morphologies in formulations with PEG (MW 8000), they produced markedly distinct residual stress profiles and crystallographic texture evolution in the electroplated copper [1]. The study explicitly identifies that the selection of brightener leads to differences in the resulting material properties, despite similar electroplating bath behaviors. This indicates that for applications where mechanical integrity and thermal cycling reliability are paramount—such as in IC substrates or high-density interconnect (HDI) PCBs—SPS and DPS are not functionally interchangeable, and SPS offers a specific, quantifiably different set of downstream material characteristics [1].

Copper Electroplating Microstructure Control Brightener Comparison

SPS vs. MPSA: Distinct Electrochemical Response and Potential-Dependent Acceleration

A study published in the Journal of the Electrochemical Society directly compared the additive systems of SPS-Cl-PEG and MPSA-Cl-PEG during copper electrodeposition. The research found that while both additives inhibited copper deposition in the absence of chloride ions and transitioned to acceleration upon chloride addition, the potentiostatic response was significantly different. The potential dependency of the Cl-PEG-SPS system was much stronger than that of the MPSA-Cl-PEG system [1]. This indicates that SPS-based baths exhibit a more pronounced acceleration effect that is more tightly coupled to the electrode potential, a critical factor for achieving uniform bottom-up filling in high-aspect-ratio features like through-silicon vias (TSVs) and microvias. The study further suggests that acceleration in the SPS system may operate through an MPSA intermediate pathway, highlighting a distinct mechanistic divergence between the two additive chemistries [1].

Copper Electrodeposition Additive Synergy Electrochemical Kinetics

SPS Demonstrates Optimal Anti-Suppressor Strength for Microvia Filling Among Homologous Disulfides

A structure-activity relationship study synthesized and compared bis-(sodium sulfopropyl)-disulfide (SPS) against two homologous disulfide accelerators: bis-(sodium sulfoethyl)-disulfide (SES, shorter alkyl chain) and bis-(sodium sulfohexyl)-disulfide (SHS, longer alkyl chain). The study quantitatively evaluated the anti-suppressor strength—the ability of an accelerator to counteract the inhibitory effect of a suppressor like polyethylene glycol (PEG)—as a function of the alkyl chain length between the terminal sulfonate groups and the central disulfide bond [1]. The results demonstrated that anti-suppressor strength increases with chain length, reaches a maximum at the chain length corresponding to SPS, and then decreases for the longer chain SHS [1]. This bell-shaped dependence means SPS occupies the optimal position in this homologous series. Consequentially, microvia filling experiments showed that both SES and SPS could achieve complete filling, whereas SHS, due to its weak antagonistic effect against the PEG and Cl⁻ ensemble, failed to completely fill any microvias [1].

Microvia Filling Accelerator Design Copper Superconformal Electroplating

SPS vs. ZPS: Lower Adsorption Energy on Copper Surfaces Implicated by MD Simulation

A combined experimental and molecular dynamics (MD) simulation study investigated the interaction of bis(3-sulfopropyl) disulfide (SPS) and 3-(benzothiazolyl-2-mercapto)-propyl-sulfonic acid sodium salt (ZPS) with a copper surface during electrodeposition [1]. The MD simulations indicated a difference in the adsorption energy of the two accelerators onto the copper substrate, with SPS exhibiting a lower adsorption energy compared to ZPS [1]. The study correlated this difference in adsorption energetics with distinct electrochemical behaviors observed in the experimental component of the work, suggesting that the more facile adsorption/desorption kinetics of SPS may contribute to its well-characterized accelerating function in the presence of suppressors and chloride ions [1].

Molecular Dynamics Simulation Accelerator Adsorption Copper Electrodeposition

Commercial Purity Specifications: SPS Available at ≥99% (HPLC) for High-Precision Formulation Control

Commercial sourcing data reveals that bis-(sodium sulfopropyl)-disulfide (SPS) is readily available from multiple vendors in high-purity grades, including ≥95%, ≥98%, and ≥99% (HPLC) . This represents a quantifiable advantage over some niche or alternative accelerators (e.g., custom-synthesized SHS, SES, or ACC) which may only be available in lower purities or at a significantly higher cost due to lack of economies of scale. High-purity SPS (e.g., ≥98% or ≥99% HPLC) minimizes the risk of introducing unknown impurities that can poison the plating bath, alter deposition kinetics unpredictably, or cause defects in the electroplated film. The availability of defined, high-purity commercial grades facilitates robust quality control and ensures batch-to-batch consistency in industrial electroplating processes .

Chemical Purity Electroplating Additive Quality Control

Defined Application Scenarios for Bis-(sodium sulfopropyl)-disulfide (SPS) Based on Quantitative Differentiation Evidence


High-Reliability Microvia Filling in HDI PCBs and IC Substrates

Bis-(sodium sulfopropyl)-disulfide (SPS) is the scientifically preferred accelerator for achieving complete, void-free microvia filling in high-density interconnect (HDI) printed circuit boards and advanced IC substrates. This is quantitatively supported by direct evidence showing that SPS exhibits maximal anti-suppressor strength among homologous disulfide accelerators, a property directly correlated with 100% filling success in microvia structures [1]. In contrast, accelerators with longer alkyl chains (e.g., SHS) fail to achieve complete filling under identical conditions due to their weak antagonistic effect against the PEG-Cl suppressor ensemble [1]. The strong potential dependency of the SPS-Cl-PEG system further enables the precise, localized acceleration required for bottom-up superfilling of high-aspect-ratio features [2]. For procurement in these high-value manufacturing applications, SPS is the validated, high-performance standard against which alternative accelerators must be benchmarked.

Electroplating of Copper Foils for Lithium-Ion Battery Current Collectors

SPS is a critical additive in the production of high-quality, low-profile electrolytic copper foils used as current collectors in lithium-ion batteries [3]. The differentiation from alternatives is based on its ability to refine crystal grains and produce foils with specific microstructural characteristics, including controlled residual stress and texture, that are essential for the mechanical integrity and electrochemical performance of the battery anode [4]. While other brighteners like DPS may offer similar bulk accelerating effects, they generate different residual stress states in the copper foil, which can directly impact the foil's handling characteristics, elongation properties, and long-term cycling stability in the battery cell [4]. The widespread industrial adoption and commercial availability of high-purity SPS (≥98%) further ensure process consistency and supply chain reliability for large-scale battery foil manufacturing .

Fundamental Research on Additive Synergy and Superconformal Electrodeposition Mechanisms

Owing to its well-characterized properties and commercial ubiquity, SPS serves as the primary model compound for academic and industrial research into the complex synergistic interactions between accelerators, suppressors (e.g., PEG), and halides (Cl⁻, Br⁻) during copper electrodeposition [5]. Its distinct electrochemical signature—particularly the strong potential dependency of its acceleration in the presence of Cl⁻ and PEG—makes it an ideal probe for studying competitive adsorption dynamics and the mechanisms of superconformal filling [2][5]. Furthermore, its availability in high-purity grades (≥99% HPLC) allows for controlled, reproducible experimental conditions, free from the confounding effects of impurities that may be present in less-defined or custom-synthesized accelerator analogs . For researchers investigating the fundamental science of electroplating additive action, procuring a reliable, high-purity source of SPS is essential for generating interpretable and reproducible data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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